Acylfulvene

Description

Properties

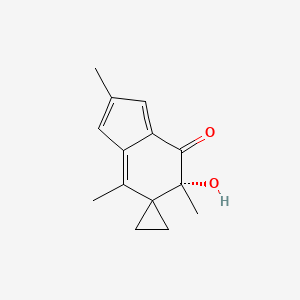

IUPAC Name |

(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAKJNQXUARACO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327131 | |

| Record name | Acylfulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125392-76-9 | |

| Record name | (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125392-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acylfulvene, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125392769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acylfulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acylfulvene, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4T2FA57Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Acylfulvene from Omphalotus olearius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jack-o'-lantern mushroom, Omphalotus olearius, a bioluminescent fungus found in wooded areas, is the natural source of a class of cytotoxic sesquiterpenes known as illudins.[1] While highly toxic, these compounds have provided the foundation for the development of a promising new class of anti-cancer agents: the acylfulvenes. Acylfulvenes are semi-synthetic derivatives of illudins, with irofulven (B1672183) (6-hydroxymethylacylfulvene) being a key example that has undergone clinical trials.[2][3] This technical guide provides an in-depth overview of the discovery of acylfulvenes from Omphalotus olearius, detailing the experimental protocols for the isolation of the precursor illudin S, the synthesis of acylfulvenes, and their mechanism of action, including relevant signaling pathways and quantitative data.

From Mushroom to Molecule: Isolation and Synthesis

The journey from the fungal source to a potential therapeutic involves a multi-step process of extraction, purification, and semi-synthesis.

Experimental Protocol 1: Submerged Cultivation of Omphalotus olearius and Extraction of Illudin S

A critical step in obtaining acylfulvenes is the consistent and scalable production of its precursor, illudin S, from Omphalotus olearius. Submerged cultivation in bioreactors offers a controlled environment for mycelial growth and metabolite production.

1. Culture Initiation and Growth:

-

Strain Selection: Obtain a high-yielding strain of Omphalotus olearius.

-

Media Preparation: Prepare a suitable liquid culture medium. A variety of media can be used, with one example being Rb2 medium containing corn steep solids.[4] The initial pH of the medium should be optimized, typically between 4.0 and 4.5.[2]

-

Inoculation and Incubation: Inoculate the sterile medium with a mycelial culture of O. olearius. Incubate the culture in a shaker at an optimal temperature, around 28°C, for a period of several days to weeks to allow for sufficient biomass and illudin S production.[2][4]

2. Extraction and Purification of Illudin S:

-

Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration. Illudin S is secreted into the broth.[4]

-

Solvent Extraction: Extract the culture broth with an organic solvent such as ethyl acetate.[5] This will partition the illudin S and other nonpolar metabolites into the organic phase.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Purify the crude extract using column chromatography. A common method involves using a silica (B1680970) gel column and eluting with a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, to separate illudin S from other compounds.[6]

-

Crystallization: Further purify the illudin S fraction by crystallization from a suitable solvent system to obtain pure illudin S.

Experimental Protocol 2: Semi-Synthesis of Irofulven from Illudin S

Irofulven is synthesized from illudin S through a chemical reaction known as a reverse Prins reaction.[7][8]

1. Reaction Setup:

-

Dissolve purified illudin S in a suitable solvent.

-

Treat the illudin S solution with an acid catalyst and an excess of formaldehyde.[9]

2. Reaction Monitoring and Work-up:

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove the acid and excess formaldehyde.

-

Extract the product, irofulven, into an organic solvent.

3. Purification:

-

Purify the crude irofulven using column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Quantitative Data

The efficiency of both the extraction and synthesis processes is critical for the development of acylfulvenes as therapeutic agents. The following tables summarize key quantitative data.

Table 1: Illudin S Production from Omphalotus Species

| Omphalotus Species | Cultivation Method | Yield of Illudin S | Reference |

| Omphalotus olearius | Submerged Cultivation | 0.81 - 3.1 mg/mL | [2] |

| Omphalotus nidiformis | Submerged Cultivation (Optimized) | ~78 mg/L (Illudin M) | [4][10] |

| Omphalotus olivascens | Fruiting Bodies | ~5 mg from 400 g | [7] |

Table 2: In Vitro Cytotoxicity of Irofulven in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU-145 | Prostate | ~1.0 | [11] |

| HCT-116 | Colon | ~0.5 | [11] |

| HT-29 | Colon | ~0.8 | [11] |

| A2780 | Ovarian | ~0.49 | [11] |

| OVCAR-3 | Ovarian | 2.4 | [12] |

| CAOV3 | Ovarian | 0.9 | [12] |

| PANC-1 | Pancreatic | 1-18 | [11] |

| MIA PaCa-2 | Pancreatic | 1-18 | [11] |

| BxPC-3 | Pancreatic | 1-18 | [11] |

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Acylfulvenes exert their cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[3][13]

Signaling Pathways

The cellular response to acylfulvene-induced DNA damage is complex and involves multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: Acylfulvene activation and DNA adduct formation.

Caption: Irofulven-induced DNA damage response pathway.

Experimental Protocol 3: In Vitro Cytotoxicity Assays

To quantify the cytotoxic effects of acylfulvenes, several in vitro assays can be employed.

1. MTT Assay (Cell Viability):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the acylfulvene compound for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[11]

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

2. SRB Assay (Cell Proliferation):

-

Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the acylfulvene.

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

3. Clonogenic Assay (Long-Term Survival):

-

Cell Seeding and Treatment: Treat a low density of cells with the acylfulvene for a defined period.

-

Colony Formation: Wash off the drug and allow the cells to grow for 1-3 weeks to form colonies.

-

Fixation and Staining: Fix and stain the colonies with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the control.

Experimental Protocol 4: Analysis of Cell Cycle and DNA Damage Signaling

1. Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment: Treat cells with the acylfulvene at a concentration around the IC50 value for various time points.

-

Cell Fixation: Harvest and fix the cells in ethanol.

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) to identify any drug-induced cell cycle arrest.[10][12]

2. Western Blotting for DNA Damage Markers:

-

Cell Treatment and Lysis: Treat cells with the acylfulvene and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of key DNA damage response proteins (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, and γH2AX).[9][10]

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection via chemiluminescence.

-

Data Analysis: Analyze the changes in the levels of these phosphorylated proteins to confirm the activation of the DNA damage response pathway.

Conclusion

The discovery of acylfulvenes, originating from the toxic mushroom Omphalotus olearius, represents a compelling example of natural product-inspired drug development. Through a combination of fungal cultivation, organic synthesis, and detailed biological evaluation, a novel class of anti-cancer agents with a unique mechanism of action has been established. The in-depth technical information provided in this guide serves as a valuable resource for researchers and scientists in the field of oncology and drug discovery, facilitating further investigation into this promising area of cancer therapeutics. The preferential targeting of the Transcription-Coupled Nucleotide Excision Repair pathway by acylfulvenes opens up possibilities for personalized medicine, where the genetic makeup of a patient's tumor could predict their response to these agents.[6][13] Continued research into the isolation of illudins, the synthesis of novel acylfulvene analogs, and the intricate details of their biological activity will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. dl.begellhouse.com [dl.begellhouse.com]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterisation of a broderol-like illudin, omphaderol in the mycelial extracts of Omphalotus mexicanus (Omphalotaceae) using UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Generate Graphviz Files for Project · GitHub [gist.github.com]

- 9. Enantioselective Total Synthesis of (−)-Acylfulvene and (−)-Irofulven - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. sketchviz.com [sketchviz.com]

An In-depth Technical Guide to the Mechanism of Action of Acylfulvene on DNA

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms underlying the antitumor activity of Acylfulvene, with a specific focus on its interaction with DNA. It covers the bioactivation process, the nature of DNA adduct formation, the cellular consequences of the DNA damage, and the specific DNA repair pathways involved in the cellular response.

Introduction: Acylfulvene as a Novel Antitumor Agent

Acylfulvenes (AFs) are a class of semi-synthetic cytotoxic compounds derived from the natural sesquiterpene illudin S, a product of the Omphalotus olearius mushroom.[1] While illudins demonstrated potent antitumor activity, their high toxicity limited their therapeutic potential.[2] Acylfulvenes, such as the clinical trial candidate Irofulven (hydroxymethylacylfulvene, HMAF), were developed to improve the therapeutic index, exhibiting a more favorable tumor specificity and safety profile.[2][3]

The primary mechanism of action for Acylfulvenes involves the alkylation of DNA, which disrupts critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] A key feature of Acylfulvene's selectivity and potency is its requirement for intracellular bioactivation, a process often more efficient in tumor cells.[1][3]

Bioactivation: The Prerequisite for Cytotoxicity

Acylfulvene is a prodrug that requires reductive bioactivation to become a potent DNA alkylating agent.[1] While capable of direct alkylation, its cytotoxicity is significantly enhanced through enzymatic conversion to a highly reactive electrophilic intermediate.[1][3]

2.1 The Role of Prostaglandin Reductase 1 (PTGR1)

The primary enzyme responsible for the bioactivation of Acylfulvene is Prostaglandin Reductase 1 (PTGR1), an NADPH-dependent oxidoreductase.[1][5] PTGR1 is frequently overexpressed in various solid tumors, which contributes to the selective toxicity of Acylfulvene towards cancer cells.[4][6] Cells with higher levels of PTGR1 are more proficient at activating the drug, leading to increased DNA adduct formation and greater sensitivity.[1][7] This dependency on PTGR1 provides a potential biomarker for patient selection in clinical applications.[8] Other reductive enzymes, such as alkenal/one oxidoreductase (AOR), have also been implicated in this process.[9][10]

DNA Interaction and Adduct Formation

Once activated, the Acylfulvene intermediate rapidly alkylates DNA, preferentially targeting the purine (B94841) bases, deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo).[1][9]

3.1 Nature of DNA Adducts The primary and most abundant DNA lesion is an adduct formed at the N3 position of adenine (B156593) (3-alkyl-dAdo).[9][10] Two minor adducts are also formed with guanine (B1146940), at the N3 and N7 positions.[11] This alkylation occurs within the minor groove of the DNA helix.[4]

3.2 Adduct Instability and Depurination A critical feature of Acylfulvene-DNA adducts is their instability under physiological conditions. The covalent bond between the alkylated purine and the deoxyribose backbone is weakened, leading to spontaneous cleavage through a process called depurination. This process has a half-life of approximately 8.5 hours for the 3-alkyladenine adduct.[9][10] Depurination results in two significant forms of DNA damage:

-

Release of an Alkylated Base: The damaged purine base is excised from the DNA strand.

-

Formation of an Abasic (AP) Site: An apurinic/apyrimidinic site is left behind in the DNA backbone, which itself is a mutagenic lesion that can stall DNA replication and transcription.[11]

This cascade of adduct formation followed by depurination leads to single-strand breaks in the DNA, occurring specifically at adenine and guanine sites.[9][10]

Data Presentation: Quantitative Analysis of Acylfulvene Activity

The cytotoxicity of Acylfulvene is directly correlated with its bioactivation and subsequent DNA damage. This is quantitatively demonstrated by comparing IC₅₀ values in cell lines with differing levels of the activating enzyme PTGR1 and by measuring adduct formation.

Table 1: Cytotoxicity of Acylfulvene in Relation to PTGR1 Expression

| Cell Line | PTGR1 Status | Acylfulvene IC₅₀ | Fold Difference | Reference |

|---|---|---|---|---|

| HEK-293T | Control (Blank Vector) | ~10 µM | 1x | [1] |

| HEK-293T | PTGR1 Overexpression | ~0.25 µM | 40x |[1] |

Table 2: Cytotoxicity of Acylfulvene in HT29 Colon Cancer Cells with DNA Repair Inhibition

| Treatment Condition | Acylfulvene IC₅₀ | Fold Decrease | Reference |

|---|---|---|---|

| Acylfulvene Alone | 155 ± 25 nM | 1x | [11] |

| Acylfulvene + UCN-01 (NER Inhibitor) | 50 ± 10 nM | ~3.1x |[11] |

Table 3: Acylfulvene-Adenine Adduct Formation in SW-480 Colon Cancer Cells

| Cell Line | Treatment | Adducts / 10⁷ Nucleotides (Approx.) | Reference |

|---|---|---|---|

| SW-480 | Acylfulvene | ~50-100 | [7] |

| PTGR1-480 (PTGR1 Overexpression) | Acylfulvene | ~150-250 |[7] |

DNA Damage Response (DDR) and Repair Pathways

The complex DNA lesions induced by Acylfulvene trigger a unique cellular DNA Damage Response. Unlike many conventional alkylating agents, Acylfulvene-induced damage is not recognized by the global genome repair machinery.[12]

4.1 Transcription-Coupled Nucleotide Excision Repair (TC-NER) Acylfulvene adducts create significant helical distortion, which stalls the RNA polymerase II (RNA Pol II) complex during transcription.[2][4] This stalling event specifically initiates the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[12][13] Cells deficient in key TC-NER factors, such as CSA and CSB, are hypersensitive to Acylfulvene.[12][14] Conversely, factors required only for global NER (like XPC) are not necessary for the repair of these lesions, highlighting the specificity of the repair response.[12][14]

4.2 Homologous Recombination (HR) and Synthetic Lethality If the TC-NER pathway is unable to resolve the adducts, particularly ahead of a replication fork, the replication machinery can collapse, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[4][6][15] These DSBs are primarily repaired by the Homologous Recombination (HR) pathway.[13]

This dependency creates a synthetic lethal interaction: cancer cells that have pre-existing deficiencies in HR pathway genes (e.g., BRCA1, BRCA2, ATM) are exceptionally vulnerable to Acylfulvene.[4][6][15] In these HR-deficient cells, the DSBs induced by Acylfulvene cannot be repaired, leading to catastrophic genomic instability and cell death. This provides a strong therapeutic rationale for using Acylfulvene analogs like LP-184 in tumors with HRD.[4][16][17]

Experimental Protocols

The study of Acylfulvene's mechanism of action relies on several key experimental techniques to quantify its effects on cell viability and DNA integrity.

5.1 Protocol: Cell Viability / Cytotoxicity Assay

This protocol is used to determine the concentration of Acylfulvene that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Inoculate 5,000-10,000 cells per well in 100 µL of growth medium into a 96-well microtiter plate. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.[4][18]

-

Drug Preparation: Prepare serial dilutions of Acylfulvene (e.g., LP-184) from a concentrated DMSO stock. Final concentrations in the assay may range from nanomolar to micromolar (e.g., 1 nM to 10 µM).[18]

-

Treatment: Replace the medium in the wells with medium containing the various concentrations of Acylfulvene or a vehicle control (DMSO). Ensure the final DMSO concentration is constant and non-toxic (e.g., <0.5%).[18]

-

Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C with 5% CO₂.[4][18]

-

Viability Measurement: Assess cell viability using a suitable reagent. For example, add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control wells and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism.[18]

5.2 Protocol: Quantification of DNA Adducts by Mass Spectrometry

This method provides a sensitive and precise measurement of specific Acylfulvene-DNA adducts.

-

Cell Treatment and DNA Isolation: Treat cultured cells (e.g., 10-20 million cells) with Acylfulvene for a specified time (e.g., 48 hours). Harvest the cells and isolate genomic DNA using a high-purity DNA isolation kit.[11]

-

Stable Isotope-Labeled Standard: Add a known amount of a stable isotope-labeled internal standard of the target adduct (e.g., N³-AF-adenine) to the isolated DNA. This is crucial for accurate quantification.[11]

-

DNA Hydrolysis: Hydrolyze the DNA to release the individual nucleobases and adducts. This can be achieved through neutral thermal hydrolysis.[1]

-

LC-MS/MS Analysis: Analyze the hydrolyzed sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The adducts are separated by chromatography and then detected and fragmented in the mass spectrometer.

-

Quantification: Quantify the amount of the native adduct by comparing its signal intensity to that of the known amount of the co-eluting stable isotope-labeled internal standard. Express the results as the number of adducts per 10⁷ or 10⁸ nucleotides.[7][11]

5.3 Protocol: Detection of DNA Double-Strand Breaks (dSTRIDE Assay)

This protocol directly visualizes and quantifies DSBs in individual cells.

-

Cell Culture and Treatment: Grow cells (e.g., DLD1 colon cancer cells) on slides or in appropriate culture vessels. Treat with Acylfulvene (e.g., 400 nM LP-184 for 24 hours) or a vehicle control.[15]

-

Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of reagents.

-

dSTRIDE Reaction: Perform the SensiTive Recognition of Individual DNA Ends (STRIDE) assay. This involves an in-situ polymerase reaction that incorporates labeled nucleotides specifically at the ends of DSBs.[17]

-

Immunofluorescence Staining: Concurrently, stain for other DDR markers, such as phosphorylated H2AX (γH2AX), using specific antibodies and fluorescently labeled secondary antibodies. Use a nuclear counterstain like DAPI.[15]

-

Imaging and Analysis: Acquire images using high-resolution fluorescence microscopy. Use an algorithmic approach and specialized software to count the number of DSB foci (visualized by the dSTRIDE signal) and γH2AX foci per nucleus.[15][17]

Conclusion and Therapeutic Implications

The mechanism of action of Acylfulvene is a multi-step process initiated by tumor-selective bioactivation, leading to the formation of unstable DNA adducts. The subsequent depurination and creation of abasic sites trigger a unique reliance on the Transcription-Coupled NER and Homologous Recombination repair pathways.

This detailed understanding provides a clear therapeutic strategy:

-

Biomarker-Driven Therapy: The dependence on PTGR1 for activation suggests that its expression level could be a predictive biomarker for patient response.[8]

-

Targeting DDR Deficiencies: The synthetic lethal relationship with HRD provides a powerful rationale for treating tumors with mutations in BRCA1/2 and other HR genes, including those that have developed resistance to other therapies like PARP inhibitors.[4][6][17]

-

Combination Therapies: The mechanism suggests potential for synergistic combinations with inhibitors of other DNA repair pathways or with agents that induce transcriptional stress.[11][16]

Acylfulvene and its next-generation analogs represent a promising class of alkylating agents with a distinct and well-characterized mechanism of action, offering a targeted approach to treating solid tumors with specific molecular vulnerabilities.

References

- 1. Chemical and enzymatic reductive activation of acylfulvene to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oncotarget.com [oncotarget.com]

- 6. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Depurinating acylfulvene-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved efficacy of acylfulvene in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RePub, Erasmus University Repository: Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]

- 13. aacrjournals.org [aacrjournals.org]

- 14. repub.eur.nl [repub.eur.nl]

- 15. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 17. ascopubs.org [ascopubs.org]

- 18. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]

Illudin S as a Precursor to Acylfulvene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Acylfulvene, a promising class of anti-cancer compounds, from its natural precursor, Illudin S. Illudin S, a sesquiterpene found in the Omphalotus genus of mushrooms, exhibits potent cytotoxicity but is hampered by a low therapeutic index.[1] Chemical modification of Illudin S to Acylfulvene derivatives, such as Irofulven (6-hydroxymethylacylfulvene), has been shown to significantly improve their therapeutic profiles, making them valuable candidates for further drug development.[1][2] This document details the chemical transformation, experimental protocols, and relevant biological pathways associated with Acylfulvene and its analogs.

Chemical Structures

The chemical structures of Illudin S, Acylfulvene, and the clinically evaluated analog Irofulven are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Illudin S | C₁₅H₂₀O₄ | 264.32[3][4] |  |

| Acylfulvene | C₁₄H₁₆O₂ | 216.27[5] |  |

| Irofulven | C₁₅H₁₈O₃ | 246.30 |  |

Synthesis of Acylfulvene from Illudin S

Acylfulvene is synthesized from Illudin S through an acid-catalyzed reverse Prins reaction.[1] This transformation involves the treatment of Illudin S with a dilute acid, such as sulfuric acid.

Reaction Mechanism

The conversion of Illudin S to Acylfulvene is initiated by the protonation of the tertiary hydroxyl group on the cyclopentene (B43876) ring of Illudin S. This is followed by the elimination of a water molecule to form a carbocation intermediate. A subsequent rearrangement involving the cleavage of the cyclopropane (B1198618) ring and elimination of formaldehyde (B43269) leads to the formation of the fulvene (B1219640) core structure of Acylfulvene.

Experimental Protocol

The following protocol for the synthesis of (-)-Acylfulvene from Illudin S is adapted from a reported procedure.[6]

Materials:

-

Illudin S

-

4 N aqueous sulfuric acid (H₂SO₄)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve Illudin S (e.g., 205 mg, 0.78 mmol) in deionized water (70 mL).

-

To the solution, add 4 N aqueous sulfuric acid (24 mL, 96 mmol).

-

Stir the reaction mixture at 25 °C for 21 hours. The solution will change from colorless to yellow, and an orange precipitate will form.

-

Add ethyl acetate (40 mL) to dissolve the precipitate.

-

Separate the aqueous layer and extract it with ethyl acetate (2 x 20 mL).

-

Combine all organic layers and wash them with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution using a rotary evaporator to obtain the crude Acylfulvene product.

-

Further purification can be achieved through standard chromatographic techniques if necessary.

Quantitative Data

The following table summarizes the cytotoxicity of Illudin S and Acylfulvene in various human cancer cell lines. This data highlights the differential activity and improved therapeutic index of Acylfulvene.

| Compound | Cell Line | IC₅₀ (nM) | Fold Difference (Illudin S / Acylfulvene) | Reference |

| Illudin S | SW-480 (colon) | 14 | 21.5 | [7] |

| Acylfulvene | SW-480 (colon) | 301 | [7] | |

| Illudin S | PTGR1-480 (colon) | 10 | 10.4 | [7] |

| Acylfulvene | PTGR1-480 (colon) | 104 | [7] |

PTGR1-480 is an SW-480 cell line engineered to overexpress the enzyme prostaglandin (B15479496) reductase 1 (PTGR1), which is involved in the bioactivation of Acylfulvene.[7][8]

Visualizations

Synthesis of Acylfulvene from Illudin S

Caption: Synthesis of Acylfulvene from Illudin S.

Experimental Workflow for Acylfulvene Synthesis

Caption: Experimental workflow for Acylfulvene synthesis.

Acylfulvene Mechanism of Action and Signaling Pathway

Acylfulvenes exert their anti-cancer effects primarily through the alkylation of DNA, which leads to the formation of DNA adducts.[9][10] This DNA damage disrupts DNA and RNA synthesis, induces cell cycle arrest, and ultimately leads to apoptosis.[9][11] The cytotoxicity of Acylfulvene is enhanced by the enzyme prostaglandin reductase 1 (PTGR1), which metabolically activates the drug to a more potent alkylating agent.[7][8] The DNA lesions induced by Acylfulvenes are specifically recognized and repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[9][12]

Caption: Acylfulvene's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. US5723632A - Total synthesis of antitumor acylfulvenes - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. (2'S,3'R,6'R)-2',3'-Dihydro-3',6'-dihydroxy-2'-(hydroxymethyl)-2',4',6'-trimethylspiro(cyclopropane-1,5'-(5H)inden)-7'(6'H)-one | C15H20O4 | CID 344200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acylfulvene, (-)- | C14H16O2 | CID 365701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical and enzymatic reductive activation of acylfulvene to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylfulvene - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Morning for irofulven, what could be fiNER? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prostaglandin Reductase 1 (PTGR1) in Acylfulvene Bioactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal toxin illudin S. Their therapeutic efficacy is contingent on intracellular bioactivation, a process in which Prostaglandin Reductase 1 (PTGR1) plays a pivotal role. This technical guide provides an in-depth overview of the function of PTGR1 in the bioactivation of acylfulvenes, with a focus on hydroxymethylacylfulvene (HMAF, Irofulven) and the next-generation analog, LP-184. This document details the enzymatic mechanism, presents key quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the critical pathways and workflows.

The Mechanism of PTGR1-Mediated Acylfulvene Bioactivation

Prostaglandin Reductase 1 (PTGR1), an NADPH-dependent alkenal/one oxidoreductase, is a key enzyme in the metabolic activation of acylfulvene prodrugs.[1][2] The antitumor activity of acylfulvenes is dependent on their conversion from a relatively stable prodrug form to a highly reactive cytotoxic agent.[3][4]

The bioactivation process is initiated by the PTGR1-catalyzed reduction of an α,β-unsaturated ketone in the acylfulvene core structure.[1] This enzymatic reduction, utilizing NADPH as a cofactor, targets the C8 position of the acylfulvene molecule. The reaction converts the enone moiety into an unstable cyclohexadiene intermediate.[1] This highly reactive intermediate can then alkylate cellular nucleophiles, with a primary target being DNA.[1][3] The alkylation of DNA, particularly at the N3 position of adenine, leads to the formation of DNA adducts.[5] These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3]

The expression levels of PTGR1 in cancer cells have been shown to directly correlate with sensitivity to acylfulvene-based therapies.[3][6] Tumors with higher PTGR1 expression are more proficient at activating the acylfulvene prodrug, leading to enhanced cytotoxicity.[3] This dependency on PTGR1 for activation presents a potential biomarker-driven approach for patient selection in clinical trials involving acylfulvenes like LP-184.[3][7]

Furthermore, the expression of PTGR1 is inducible. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a known regulator of PTGR1 expression.[1] Compounds such as 1,2-dithiol-3-thione (D3T), as well as natural products like curcumin (B1669340) and resveratrol, can induce the Nrf2 pathway, leading to the upregulation of PTGR1.[1] This upregulation has been demonstrated to increase the sensitivity of cancer cells to acylfulvenes, suggesting a potential strategy for enhancing therapeutic efficacy.[1]

dot

Caption: Acylfulvene bioactivation pathway mediated by PTGR1.

Quantitative Data on PTGR1 and Acylfulvene Interaction

The efficiency of PTGR1-mediated bioactivation and the resulting cytotoxicity have been quantified in several studies. The following tables summarize key kinetic parameters and cellular responses.

Table 1: Enzyme Kinetic Parameters for HMAF Bioactivation

| Enzyme | Substrate | Km (μM) | Relative Conversion Rate | Citation |

| Human PTGR1 | HMAF | 4.9 | ~20-fold higher than rat | [1] |

| Rat PTGR1 | HMAF | ~196 (40-fold higher than human) | Baseline | [1] |

Table 2: Impact of PTGR1 Expression on Acylfulvene Cytotoxicity

| Cell Line | Acylfulvene | PTGR1 Modulation | Fold Change in Cytotoxicity (IC50) | Citation |

| Human Colon & Liver Cancer Cells | HMAF | Transfection with human PTGR1 | 2 to 10-fold increase in sensitivity | |

| Pancreatic Cancer Cells (Panc 03.27, Capan-1) | LP-184 | CRISPRi-mediated depletion of PTGR1 | Reduced sensitivity | [3] |

| Human 293 Cells | Irofulven | Overexpression of AOR (PTGR1) | ~100-fold more sensitive | [8] |

Table 3: Induction of PTGR1 Expression

| Cell Line | Inducer | Concentration | Fold Induction of PTGR1 (mRNA/Protein) | Citation |

| SW620 (Colon Cancer) | 1,2-dithiol-3-thione (D3T) | 20 µM | ~2-fold (protein) | [1] |

| SW620 & HepG2 | Curcumin | 10 µM | Significant mRNA upregulation | [1] |

| SW620 & HepG2 | Resveratrol | 15 µM | Significant mRNA upregulation | [1] |

| Pancreatic Cancer Cells | Radiation (8 Gy) | N/A | ~4-fold (in vitro) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PTGR1 in acylfulvene bioactivation.

Recombinant PTGR1 Expression and Purification

This protocol describes the expression of human PTGR1 in E. coli and its subsequent purification, often using an affinity tag.

-

Cloning: The full-length human PTGR1 cDNA is cloned into a bacterial expression vector (e.g., pET vector) containing an N-terminal or C-terminal affinity tag, such as a polyhistidine (His)-tag.[5][9]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 20mM Tris-HCl pH 7.5, 200mM NaCl, 1mM DTT, 10% glycerol) containing protease inhibitors.[5]

-

Cells are lysed by sonication or using a French press on ice.

-

The lysate is centrifuged to pellet cell debris.

-

-

Purification:

-

The supernatant containing the soluble His-tagged PTGR1 is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

The recombinant PTGR1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Verification: The purity of the eluted protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using an anti-His-tag or anti-PTGR1 antibody. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

Enzyme Kinetics Assay

This assay measures the kinetic parameters (Km and Vmax) of PTGR1 with an acylfulvene substrate.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), NADPH (e.g., 100-200 µM), and varying concentrations of the acylfulvene substrate (e.g., HMAF).

-

Initiation: The reaction is initiated by adding a known amount of purified recombinant PTGR1 to the reaction mixture.

-

Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Measurements are taken at regular intervals using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot.

-

Kinetic Parameters: The Km and Vmax values are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of acylfulvenes on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the acylfulvene compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of PTGR1 Expression

This technique is used to detect and quantify the levels of PTGR1 protein in cell lysates.

-

Protein Extraction: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease inhibitors. The lysate is centrifuged to remove cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PTGR1 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system. The band intensity is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for PTGR1 Gene Expression

This method is used to measure the relative levels of PTGR1 mRNA in cells.

-

RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, forward and reverse primers specific for the PTGR1 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.

-

Thermocycling: The reaction is performed in a real-time PCR machine. The fluorescence intensity is measured at each cycle.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of PTGR1 is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

dot

Caption: Experimental workflow for assessing PTGR1's role.

Signaling Pathways and Regulation

The expression of PTGR1 is not static and can be modulated by cellular signaling pathways, offering a potential therapeutic avenue to enhance acylfulvene efficacy.

Nrf2-Mediated Induction of PTGR1

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary regulator of PTGR1 expression.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In response to oxidative stress or chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, including PTGR1, to initiate their transcription.[1]

Inducers of the Nrf2 pathway, such as 1,2-dithiol-3-thione (D3T), curcumin, and resveratrol, have been shown to upregulate PTGR1 expression and subsequently increase the sensitivity of cancer cells to HMAF.[1] This suggests that pre-treatment with Nrf2 inducers could be a viable strategy to "prime" tumors for acylfulvene therapy.

dot

Caption: Nrf2-mediated induction of PTGR1 expression.

Conclusion and Future Directions

Prostaglandin Reductase 1 is a critical determinant of the anticancer activity of acylfulvenes. Its role as the primary bioactivating enzyme provides a strong rationale for its use as a predictive biomarker for patient stratification. The ability to induce PTGR1 expression through pharmacological intervention opens up possibilities for combination therapies aimed at enhancing the therapeutic window of acylfulvenes. Future research should focus on further elucidating the regulation of PTGR1 in different tumor types, developing robust clinical assays to measure PTGR1 expression in patient samples, and exploring the clinical utility of combining acylfulvenes with Nrf2 inducers. A deeper understanding of the interplay between PTGR1, acylfulvene metabolism, and the tumor microenvironment will be crucial for the successful clinical development of this promising class of anticancer agents.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. stackscientific.nd.edu [stackscientific.nd.edu]

- 4. researchgate.net [researchgate.net]

- 5. abgenex.com [abgenex.com]

- 6. youtube.com [youtube.com]

- 7. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdn.usbio.net [cdn.usbio.net]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Differences Between Acylfulvene and Illudin S

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural distinctions between the natural product Illudin S and its semi-synthetic analog, Acylfulvene. Understanding these nuances is critical for the rational design and development of novel anti-cancer therapeutics. While both compounds exhibit potent cytotoxicity through DNA alkylation, their efficacy and toxicity profiles are markedly different, a direct consequence of subtle yet significant variations in their chemical architecture.

Core Structural and Chemical Properties

Illudin S is a sesquiterpenoid produced by the Jack O'Lantern mushroom (Omphalotus illudens), known for its high toxicity. Acylfulvene was developed to mitigate this toxicity and improve its therapeutic index. The fundamental structural difference lies in the five-membered ring of the fused ring system. In Illudin S, this is a cyclopentene (B43876) ring, whereas in Acylfulvene, it is a fulvene (B1219640) ring. This modification significantly alters the electronic properties and reactivity of the molecule.

| Property | Illudin S | Acylfulvene |

| Molecular Formula | C₁₅H₂₀O₄ | C₁₄H₁₆O₂ |

| Molar Mass | 264.32 g/mol | 216.28 g/mol |

| Core Structure | Spirocyclopropyl-substituted fused 6,5-bicyclic ring system with a cyclopentene moiety. | Spirocyclopropyl-substituted fused 6,5-bicyclic ring system with a fulvene moiety. |

| Key Functional Groups | Contains a primary and a tertiary hydroxyl group. | Lacks the primary hydroxyl group and has a modified cyclopentene ring forming a fulvene. |

Quantitative Structural Data

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of molecules like Acylfulvene and Illudin S relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Protocol for Small Molecules

This protocol outlines the general steps for determining the crystal structure of a small organic molecule like Acylfulvene or Illudin S.

-

Crystallization:

-

Objective: To obtain a single, high-quality crystal suitable for diffraction.

-

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., acetone, ethyl acetate, methanol/water).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

-

Screen a variety of solvents and conditions to find the optimal parameters for crystal growth. High-purity material is crucial.

-

-

-

Data Collection:

-

Objective: To obtain a complete set of diffraction data.

-

Procedure:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize radiation damage and thermal vibrations.

-

Position the crystal in a monochromatic X-ray beam (e.g., from a synchrotron source or a home-source diffractometer).

-

Rotate the crystal and collect a series of diffraction images at different orientations. Each image contains a pattern of diffraction spots.

-

-

-

Structure Solution and Refinement:

-

Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.

-

Procedure:

-

Integrate the diffraction images to obtain the intensities and positions of the reflections.

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

-

NMR Spectroscopy Protocol for Structural Elucidation

NMR spectroscopy provides detailed information about the connectivity and stereochemistry of a molecule in solution.

-

Sample Preparation:

-

Objective: To prepare a high-purity sample in a suitable deuterated solvent.

-

Procedure:

-

Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Filter the solution into a clean, dry NMR tube. The concentration should be optimized for the specific experiments.

-

-

-

Data Acquisition:

-

Objective: To acquire a suite of 1D and 2D NMR spectra.

-

Procedure:

-

Acquire a one-dimensional ¹H NMR spectrum to get an overview of the proton environments.

-

Acquire a one-dimensional ¹³C NMR spectrum (often using proton decoupling) to identify the number and types of carbon atoms.

-

Perform two-dimensional NMR experiments to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (J-couplings) and thus, which protons are near each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

-

-

-

-

Data Analysis and Structure Determination:

-

Objective: To interpret the NMR spectra to deduce the complete chemical structure.

-

Procedure:

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

-

Assign all proton and carbon signals to specific atoms in the molecule using the information from the 1D and 2D spectra.

-

Use the coupling constants from the ¹H NMR and the correlations from the COSY, HSQC, and HMBC spectra to build up the molecular fragments and connect them.

-

Utilize the NOESY data to confirm the stereochemistry and conformation of the molecule.

-

-

Mechanism of Action: Bioactivation and DNA Alkylation

The cytotoxic effects of both Acylfulvene and Illudin S stem from their ability to alkylate DNA, leading to cell cycle arrest and apoptosis. However, their activation pathways differ, which is a key factor in their differential toxicity.

Acylfulvene is a prodrug that requires bioactivation by cytosolic reductases, particularly prostaglandin (B15479496) reductase 1 (PTGR1).[1][2] This enzymatic reduction generates a highly reactive electrophilic intermediate that can then alkylate DNA.

Caption: Bioactivation pathway of Acylfulvene.

Illudin S, on the other hand, is inherently more reactive and its toxicity is less dependent on PTGR1 activation. While it can be metabolized by PTGR1, it is also capable of direct alkylation, contributing to its high systemic toxicity.[3]

Logical Relationship: Structure to Biological Activity

The structural modification of the five-membered ring from a cyclopentene in Illudin S to a fulvene in Acylfulvene is the cornerstone of the improved therapeutic profile. This change modulates the electronic properties of the molecule, making Acylfulvene less intrinsically reactive and more dependent on enzymatic activation. This dependency on PTGR1, an enzyme often overexpressed in tumor cells, provides a degree of tumor selectivity that Illudin S lacks.

Caption: From structure to improved therapeutic index.

References

- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Acylfulvene Derivatives and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Acylfulvenes are a class of semi-synthetic cytotoxic compounds derived from illudins, which are natural products isolated from the Jack O'Lantern mushroom (Omphalotus olearius)[1][2]. While illudins themselves exhibit potent antitumor activity, their high toxicity limits their therapeutic potential[3][4]. Acylfulvene derivatives, such as Irofulven (B1672183) (hydroxymethylacylfulvene or HMAF), have been developed to retain or improve upon the anticancer efficacy of the parent compounds while exhibiting a more favorable therapeutic index[2][5][6]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of acylfulvene derivatives, with a focus on their application in oncology.

Core Chemical Properties and Reactivity

Fulvenes are hydrocarbons characterized by a cross-conjugated system with an exocyclic double bond connected to a cyclopentadiene (B3395910) ring[7][8]. This structural feature imparts unique electronic properties and high reactivity[9]. The exocyclic double bond is polarized, making fulvenes susceptible to reactions with both nucleophiles and electrophiles[7]. They are generally unstable thermally and are sensitive to oxygen and light[9].

Acylfulvenes, as derivatives, share these fundamental properties, which are crucial for their biological activity. Their reactivity is centered around the enone and cyclopropyl (B3062369) moieties, making them susceptible to interactions with various cellular nucleophiles[10][11].

Synthesis of Acylfulvene Derivatives

The synthesis of acylfulvene derivatives can be achieved through semi-synthesis from illudin S or via total synthesis.

Semi-synthesis from Illudin S: Irofulven can be prepared by reacting illudin S with an excess of paraformaldehyde in dilute sulfuric acid[11][12][13]. This reaction introduces a hydroxymethyl group, significantly altering the compound's biological properties[11]. Acylfulvene itself can be derived from illudin S through a reverse Prins reaction upon treatment with acid[2].

Total Synthesis: Several total synthesis strategies for acylfulvenes have been developed, providing access to both racemic and enantiomerically pure compounds. Key methodologies include:

-

Pauson-Khand reaction: An allenic Pauson-Khand cycloaddition has been utilized as a key step in the synthesis of the acylfulvene core[14][15].

-

Enyne ring-closing metathesis (EYRCM): This method has been employed to construct the bicyclic ring system of acylfulvenes[14][16].

-

1,3-Dipolar cycloaddition: The Padwa carbonyl ylide 1,3-dipolar cycloaddition has been successfully applied in the total synthesis of (±)-acylfulvene[12]. Stereoselective synthesis of (-)-irofulven has been achieved through the cycloaddition of (R)-5-chloro-5-methyl-2-cyclopentenone to a 1,3-dipolar intermediate[12][17].

Mechanism of Action and Antitumor Activity

Acylfulvene derivatives are bioreductive alkylating agents[3]. Their anticancer activity stems from their ability to be selectively activated within tumor cells and subsequently alkylate DNA and other macromolecules, leading to cell cycle arrest and apoptosis[18][19][20].

Bioactivation: A key aspect of the tumor selectivity of acylfulvenes is their activation by specific enzymes that are often overexpressed in cancer cells. Prostaglandin reductase 1 (PTGR1), an NADPH-dependent enzyme, plays a crucial role in the bioactivation of acylfulvenes like LP-184[3][18][19][21]. This enzymatic reduction generates a highly reactive electrophilic intermediate[3].

DNA Alkylation and Repair: The activated acylfulvene derivative can then alkylate DNA, primarily forming adducts with purine (B94841) bases, with a preference for the N3 position of adenine[18][22][23]. These DNA lesions disrupt DNA and RNA synthesis[18][21]. The cellular response to this DNA damage is critical for the cytotoxicity of acylfulvenes. The transcription-coupled nucleotide excision repair (TC-NER) pathway is primarily responsible for repairing acylfulvene-induced DNA adducts[18][19][21]. Consequently, cancer cells with deficiencies in TC-NER components, such as ERCC2 and ERCC3 helicases, exhibit heightened sensitivity to these compounds[5][24]. Furthermore, acylfulvenes like LP-184 have shown significant activity in tumors with deficiencies in homologous recombination (HR) repair, indicating that the DNA double-strand breaks induced by these agents are repaired by the HR pathway[18][25].

Other Cellular Targets: Besides DNA, acylfulvenes can also interact with and inhibit thiol-containing proteins, such as those involved in cellular redox regulation like thioredoxin (Trx) and thioredoxin reductase (TrxR)[10][19][26]. This interaction with multiple cellular targets may contribute to their overall pro-apoptotic and antiproliferative effects[27].

Prominent Acylfulvene Derivatives in Drug Development

Irofulven (HMAF): Irofulven was one of the first acylfulvene derivatives to undergo extensive clinical investigation[12][28]. It demonstrated significant antitumor activity against a range of human carcinoma cell lines, including those resistant to conventional chemotherapeutic agents[4][20]. Its mechanism involves covalent binding to macromolecules, leading to S-phase cell cycle arrest and apoptosis[28][29]. The cytotoxicity of Irofulven is highly dependent on a functional TC-NER pathway[24].

LP-184: LP-184 is a novel, next-generation acylfulvene prodrug that is activated by PTGR1[18][21][25]. It has shown potent, nanomolar activity against a diverse range of solid tumors, particularly those with deficiencies in DNA damage repair pathways like homologous recombination[18][25]. LP-184 has demonstrated the ability to induce DNA double-strand breaks and exhibits synergistic effects when combined with PARP inhibitors[18][25]. Its potential to cross the blood-brain barrier also makes it a promising candidate for treating brain metastases[21].

Quantitative Data

Table 1: In Vitro Cytotoxicity of Acylfulvene Derivatives

| Compound | Cell Line | IC50 | Reference |

| (+)-Irofulven | MV 522 (adenocarcinoma) | 5-6 times less toxic than (-)-Irofulven | [17] |

| (-)-Irofulven | MV 522 (adenocarcinoma) | - | [17] |

| Irofulven (HMAF) | HL 60 | More toxic than acylfulvene, less toxic than illudin S | [11][13] |

| LP-184 | Various HR-deficient cancer models | Nanomolar potency | [25] |

Table 2: Synthesis Yields of Acylfulvene Derivatives

| Product | Starting Material | Key Reaction | Yield | Reference |

| Irofulven | Illudin S and formaldehyde | Semi-synthesis | 40% | [12] |

| Acylfulvene 16 | Compound 7 | 8-step synthesis | 36% | [30] |

| Acylfulvene 23 | Compound 7 | 7-step synthesis | 35% | [30] |

| (±)-Hydroxymethylacylfulvene | 4-hydroxy-5-methyl-2-cyclopenten-1-one and 1-acetyl-1-(diazoacetyl)cyclopropane | 14-step total synthesis | 15% | [6] |

Experimental Protocols

1. Semi-synthesis of (Hydroxymethyl)acylfulvene (Irofulven)

This protocol is adapted from McMorris et al. (1996)[11].

-

Materials: Illudin S, paraformaldehyde, acetone (B3395972), water, sulfuric acid (1 N), ethyl acetate, saturated sodium bicarbonate solution, brine.

-

Procedure:

-

React illudin S with a large excess of paraformaldehyde in a solution of acetone and water.

-

Add 1 N sulfuric acid to the reaction mixture.

-

Stir the mixture at room temperature for 72 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with saturated sodium bicarbonate solution and then with brine.

-

Purify the crude product by chromatography to yield crystalline (hydroxymethyl)acylfulvene.

-

2. Cell Viability Assay for Acylfulvene Derivatives

This protocol is a general procedure based on descriptions in Neels et al. (2014)[31].

-

Materials: 96-well plates, appropriate cancer cell line, growth medium, acylfulvene derivative stock solution (in DMSO), DMSO (vehicle control), cell viability reagent (e.g., MTS or MTT).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1.0 x 10³ cells/well and allow them to attach overnight.

-

Prepare serial dilutions of the acylfulvene derivative in growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.2%).

-

Replace the growth medium in the wells with the medium containing the different concentrations of the acylfulvene derivative or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Visualizations

References

- 1. Acylfulvene - Wikipedia [en.wikipedia.org]

- 2. Acylfulvenes, a new class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and enzymatic reductive activation of acylfulvene to isomeric cytotoxic reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Efficacy of Acylfulvene Illudin analogues against a metastatic lung carcinoma MV522 xenograft nonresponsive to traditional anticancer agents: retention of activity against various mdr phenotypes and unusual cytotoxicity against ERCC2 and ERCC3 DNA helicase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fulvenes - Wikipedia [en.wikipedia.org]

- 8. Fulvene - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (Hydroxymethyl)acylfulvene: an illudin derivative with superior antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological activity of enantiomers of antitumor irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. oncotarget.com [oncotarget.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Depurinating acylfulvene-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Irofulven cytotoxicity depends on transcription-coupled nucleotide excision repair and is correlated with XPG expression in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Drug uptake and cellular targets of hydroxymethylacylfulvene (HMAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Improved efficacy of acylfulvene in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Irofulven (6-hydroxymethylacylfulvene): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irofulven (B1672183) (6-hydroxymethylacylfulvene, HMAF) is a semi-synthetic derivative of the mushroom toxin illudin S, functioning as a potent alkylating agent with a unique mechanism of action that distinguishes it from classical chemotherapeutics.[1][2][3] Its cytotoxicity is intrinsically linked to the cellular DNA damage response, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][4][5] Irofulven covalently binds to macromolecules, primarily DNA, forming adducts that stall RNA polymerase II during transcription.[3][4] This event triggers a cascade of cellular responses, including activation of the ATM/ATR-Chk1/Chk2 signaling pathways, leading to cell cycle arrest, predominantly in the S-phase, and subsequent induction of apoptosis.[6][7] Notably, Irofulven's efficacy is pronounced in cells deficient in TC-NER, presenting a potential therapeutic strategy for tumors with specific DNA repair defects.[5][8] This guide provides a comprehensive overview of Irofulven's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.

Molecular Mechanism of Action

Irofulven's cytotoxic effects are initiated by its covalent interaction with cellular macromolecules, with DNA being the primary target.[1][9] Unlike many alkylating agents, Irofulven-induced DNA lesions are not efficiently recognized by the Global Genome Repair (GGR) pathway.[4][5] Instead, they are predominantly sensed and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.[4][5]

DNA Adduct Formation and Recognition

Upon entering the cell, Irofulven is metabolically activated, enabling it to form covalent adducts with DNA.[4] The precise structure of these adducts is complex, but they are known to be bulky lesions that physically impede the progression of RNA polymerase II along the DNA template during gene transcription.[3] This stalling of the transcriptional machinery is the critical initiating event in Irofulven's mechanism of action.[4] The TC-NER pathway is specifically designed to resolve such transcription-blocking lesions.[3]

The Central Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The TC-NER pathway is essential for the repair of Irofulven-induced DNA damage.[4][5] Cells with deficiencies in key TC-NER proteins, such as Xeroderma Pigmentosum Complementation Group G (XPG), XPD, and XPB, exhibit heightened sensitivity to Irofulven.[4][7] The process is initiated when the stalled RNA polymerase II complex is recognized by TC-NER-specific factors.[3] This leads to the recruitment of the core NER machinery to the site of the lesion for its eventual removal.[3][4] The dependence on TC-NER makes Irofulven a potential therapeutic agent for tumors harboring defects in this repair pathway.[8]

Cellular Responses to Irofulven

The formation of Irofulven-DNA adducts and the subsequent stalling of transcription forks trigger a cascade of cellular signaling events, culminating in cell cycle arrest and apoptosis.

Activation of DNA Damage Response Pathways

The replication stress caused by Irofulven activates the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathways.[6] ATM activation, in turn, leads to the phosphorylation and activation of the checkpoint kinase CHK2, while ATR activates CHK1.[6][10] These kinases play a pivotal role in orchestrating the cellular response to DNA damage, including the induction of cell cycle arrest.[6]

Cell Cycle Arrest

Irofulven induces a potent cell cycle arrest, primarily in the S-phase, although G1 and G2/M arrest can also be observed depending on the cell type, drug concentration, and p53 status.[6][7][11] This arrest provides the cell with time to repair the DNA damage. The activation of CHK1 and CHK2 contributes to the S-phase arrest by inhibiting the firing of replication origins and promoting the degradation of key cell cycle proteins.[6]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, Irofulven triggers programmed cell death, or apoptosis.[5][9] The apoptotic cascade initiated by Irofulven involves both caspase-dependent and -independent pathways and is largely independent of the tumor suppressor p53 and the anti-apoptotic protein Bcl-2.[5][9]

A key event in Irofulven-induced apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[5][9] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, particularly caspase-9 and caspase-3, which execute the apoptotic program.[5][9][12]

Quantitative Data

The cytotoxic and anti-proliferative activity of Irofulven has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Table 1: In Vitro Cytotoxicity of Irofulven (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| A2780 | Ovarian Carcinoma | ~0.49 | Three doubling times | [4] |

| CAOV3 | Ovarian Carcinoma | 2.4 | Not Specified | [13] |

| OVCAR-3 | Ovarian Adenocarcinoma | 2.4 | Not Specified | [13] |

| IGROV1 | Ovarian Carcinoma | Not Specified | Not Specified | [14] |

| SK-OV-3 | Ovarian Carcinoma | Not Specified | Not Specified | [14] |

| HCT-116 | Colon Carcinoma | ~0.5 | 24 hours | [4] |

| HT-29 | Colorectal Adenocarcinoma | ~0.8 | 24 hours | [4] |

| DU-145 | Prostate Carcinoma | ~1.0 | 24 hours | [4] |

| PANC-1 | Pancreatic Carcinoma | 1-18 | Not Specified | [4] |

| MIA PaCa-2 | Pancreatic Carcinoma | 1-18 | Not Specified | [4] |

Table 2: In Vivo Antitumor Activity of Irofulven in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |